N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound that features a thiophene ring, a phenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and perform a series of functional group transformations to introduce the phenyl and oxazole moieties. Key steps may include:
Thiophene Functionalization: Introduction of functional groups onto the thiophene ring.
Phenyl Group Attachment: Coupling reactions to attach the phenyl group to the thiophene ring.
Oxazole Ring Formation: Cyclization reactions to form the oxazole ring.
Final Assembly: Coupling the oxazole ring with the thiophene-phenyl intermediate to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the phenyl or thiophene rings.
Scientific Research Applications
N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Materials Science: Investigated for its electronic properties and potential use in organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid.
Oxazole Derivatives: Compounds with the oxazole ring, like 2-methyl-5-phenyl-1,3-oxazole.
Phenyl Derivatives: Compounds featuring the phenyl group, such as benzene derivatives.
Uniqueness
N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide is unique due to the combination of its structural elements, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-11-9-14(19-22-11)17(21)18-10-15(20)12-4-6-13(7-5-12)16-3-2-8-23-16/h2-9,15,20H,10H2,1H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXCZJMYRKMERU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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